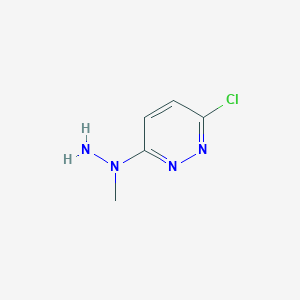

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine

説明

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at position 3 and an N-methylhydrazine group at position 4. The compound’s reactivity and applications are likely influenced by the electron-withdrawing chlorine substituent and the hydrazine moiety, which are common in agrochemical and pharmaceutical intermediates .

特性

IUPAC Name |

1-(6-chloropyridazin-3-yl)-1-methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-10(7)5-3-2-4(6)8-9-5/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBZJGTXXMJLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370963 | |

| Record name | 3-Chloro-6-(1-methylhydrazinyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76953-33-8 | |

| Record name | 3-Chloro-6-(1-methylhydrazinyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76953-33-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine typically involves the reaction of 3-chloropyridazine with N-methylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

3-Chloropyridazine+N-Methylhydrazine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

化学反応の分析

Types of Reactions

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reaction.

Major Products Formed

Oxidation: Oxidized derivatives such as this compound oxide.

Reduction: Reduced derivatives such as this compound hydride.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

科学的研究の応用

Anticancer Research

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine has shown promise in anticancer research. Its structural characteristics allow it to interact with various biological targets involved in cancer progression.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Preliminary studies suggest that it can influence the expression of key proteins such as p53 and Bax, which are crucial for apoptosis induction .

Targeted Protein Degradation

Recent advancements in targeted protein degradation highlight the potential of this compound as a component in developing novel therapeutic agents that can selectively degrade specific proteins involved in disease processes.

- E3 Ligase Targeting : The compound can be utilized in the design of targeted protein degraders that bind to E3 ubiquitin ligases, facilitating the degradation of oncogenic proteins . This approach is particularly relevant for cancers where traditional therapies have limited efficacy.

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant reductions in cell viability at certain concentrations. The compound's ability to activate apoptotic pathways was confirmed through assays measuring caspase activity and PARP cleavage.

-

Synergistic Effects with Other Compounds

- Research has indicated that when combined with other chemotherapeutic agents, this compound enhances the overall cytotoxic effect against resistant cancer cell lines. This synergy suggests potential for combination therapies in overcoming drug resistance.

Data Table: Summary of Research Findings

作用機序

The mechanism of action of N-(3-Chloropyridazin-6-yl)-N-methylhydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with their metabolic processes.

類似化合物との比較

Structural and Functional Comparison with Analogues

Structural Analogues in Heterocyclic Systems

a. N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2, )

- Structure : Benzodithiazine core with a chlorine at position 6, methyl at position 7, and N-methylhydrazine at position 3.

- Key Data :

b. N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylhydrazine ()

- Structure : Pyridine ring with chlorine (position 3), trifluoromethyl (position 5), and N-methylhydrazine (position 2).

- Key Data: Higher lipophilicity due to the trifluoromethyl group. Potential use in agrochemicals, leveraging halogen and fluorinated substituents for enhanced bioactivity .

c. N-Methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 4, )

- Structure: Benzodithiazine with a cyano group at position 5.

- Key Data: IR Peaks: 2235 cm⁻¹ (C≡N), indicating strong electron-withdrawing effects.

Physicochemical Properties

Key Differentiators of this compound

Electron-Deficient Pyridazine Core : The chlorine substituent and pyridazine ring enhance electrophilicity, favoring nucleophilic substitution reactions compared to pyridine or benzodithiazine analogues .

Hydrazine Reactivity : The N-methylhydrazine group enables condensation reactions with aldehydes/ketones, forming hydrazones for pharmaceutical intermediates (e.g., ).

Safety Profile : Unlike methylhydrazine (), the aromatic substitution in the target compound likely reduces volatility and toxicity.

生物活性

Overview

N-(3-Chloropyridazin-6-yl)-N-methylhydrazine is a pyridazine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in antimicrobial, anticancer, and anti-inflammatory therapies, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is , which indicates the presence of seven carbon atoms, eight hydrogen atoms, one chlorine atom, and three nitrogen atoms. The structural features include a chlorinated pyridazine ring and a methylhydrazine moiety, which contribute to its reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by:

- Inhibiting Enzymatic Activity : It can bind to enzymes involved in metabolic pathways, thereby modulating their activity.

- Interfering with Cellular Processes : In antimicrobial studies, it may inhibit bacterial growth by disrupting metabolic processes essential for survival.

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

Several studies have reported the anticancer activity of this compound. For instance:

- Cell Line Studies : this compound exhibited growth inhibition in various cancer cell lines, including prostate (PC3) and breast cancer (MCF-7) cells. The compound showed a growth inhibitory concentration (GI50) as low as 4.19 μM against MCF-7 cells, indicating potent cytotoxic effects .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways or inhibition of anti-apoptotic factors .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been observed to reduce inflammation markers in animal models, indicating its potential for treating inflammatory diseases.

Data Summary

| Activity Type | Cell Line / Organism | IC50 / GI50 | Reference |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Not specified | , |

| Anticancer | MCF-7 | 4.19 μM | |

| PC3 | 5.6 μM | ||

| Anti-inflammatory | Animal Models | Not specified | , |

Case Studies

- Anticancer Efficacy : In a study involving PC3 prostate cancer cells, treatment with this compound resulted in significant cell cycle arrest and induction of apoptosis. The compound was found to bind competitively to tubulin, inhibiting microtubule polymerization .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound effectively inhibited bacterial growth, supporting its potential as a novel antimicrobial agent.

Q & A

Q. How do solvent effects influence the stability and reactivity of this compound?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in DMSO, ethanol, and water. Monitor degradation via HPLC-UV (λ = 254 nm). Ethanol enhances stability (t₁/₂ > 30 days) compared to aqueous buffers (t₁/₂ ~7 days). Reactivity in nucleophilic substitution correlates with solvent polarity (e.g., higher yields in DMF vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。